S-Metolachlor

Beschreibung

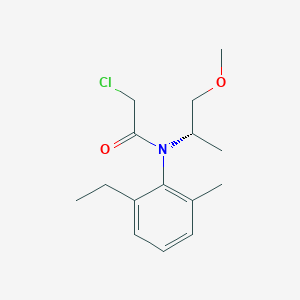

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032431 | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-12-9 | |

| Record name | S-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Metolachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of S Metolachlor

Dissipation Processes in Environmental Compartments

The dissipation of S-Metolachlor in the environment is primarily governed by microbial decomposition, alongside other processes such as photodegradation, adsorption, and leaching researchgate.netmdpi.comscielo.br. Microbial activity is considered the major pathway for its transformation in soil and water mdpi.comresearchgate.net.

Microbial Degradation Pathways in Soil and Water

Microbial degradation is the dominant mechanism for this compound removal from soil and water environments mdpi.comresearchgate.net. This process is influenced by the specific microbial populations present and various environmental conditions.

Both aerobic and anaerobic microbial populations contribute to the degradation of this compound in soil and aquatic environments . Under aerobic conditions, microbial degradation is identified as the primary route of degradation for metolachlor (B1676510) and this compound epa.gov. Laboratory studies have reported distinct half-lives for metolachlor under different oxygen conditions. For instance, in sandy loam soil at 25°C, an aerobic microbial metabolism half-life of 67 days was reported, while anaerobic microbial metabolism resulted in a half-life of 81 days, producing the same major degradate .

In contrast, other research indicates that anaerobic conditions can significantly enhance the degradation and mineralization kinetics of this compound across various soil types mdpi.com. The half-life of metolachlor was found to be notably lower in anaerobic soil environments (65–79 days) compared to aerobic environments (117–154 days) mdpi.com. Under aerobic aquatic conditions, metolachlor is predicted to have biphasic half-lives of 39 days (primary) and 24 days (secondary) epa.gov.

Table 1: Reported Half-Lives of Metolachlor/S-Metolachlor under Aerobic and Anaerobic Conditions

| Condition | Half-Life (days) | Environment | Temperature (°C) | Reference |

| Aerobic Microbial | 67 | Sandy Loam Soil | 25 | |

| Anaerobic Microbial | 81 | Sandy Loam Soil | Not specified | |

| Aerobic Aquatic | 39 (primary), 24 (secondary) | Aquatic | Not specified | epa.gov |

| Anaerobic Soil | 65–79 | Various Soils | Not specified | mdpi.com |

| Aerobic Soil | 117–154 | Various Soils | Not specified | mdpi.com |

The degradation of this compound is facilitated by a diverse range of microorganisms, including both bacteria and fungi researchgate.net. Specific bacterial species identified for their ability to degrade this compound include Klebsiella pneumoniae pneumoniae GC s.B strain 1, Pseudomonas alcaligenes, and Enterobacter aerogenes GC s.A researchgate.net. These bacteria have demonstrated the capacity for this compound microbiological degradation, leading to the formation of smaller, more soluble particles researchgate.net.

Furthermore, pure cultures of Candida xestobii (a yeast) and Bacillus simplex (a bacterium) have been isolated and characterized for their ability to utilize metolachlor as a sole carbon source for growth nih.gov. Candida xestobii was observed to degrade 60% of added metolachlor within 4 days and convert up to 25% into CO₂ after 10 days, while Bacillus simplex biodegraded 30% after 5 days nih.gov. A fungal strain, Penicillium oxalicum MET-F-1, isolated from activated sludge, demonstrated the ability to degrade 88.6% of 50 mg/L metolachlor under optimal conditions mdpi.com.

The rate of this compound degradation is significantly influenced by various environmental parameters, which affect microbial activity researchgate.netresearchgate.netresearchgate.net.

Soil Organic Matter (OM): Soil organic matter content is a critical factor controlling the degradation rate of this compound researchgate.net. A negative correlation has been observed between soil organic matter content and the herbicide's degradation half-life, indicating that this compound is more persistent in soils with lower organic matter mdpi.com. Soils rich in organic matter tend to have larger populations of herbicide-degrading microbes, which enhances degradation mdpi.com. Adsorption of this compound to soil particles increases with higher soil organic matter and clay content, which can slow its movement but also affects its availability for microbial degradation researchgate.netawsjournal.org.

Temperature: Temperature directly impacts the kinetics of microbial activity and, consequently, this compound persistence researchgate.net. As soil temperature increases, the rate of herbicide degradation generally accelerates due to enhanced microbial and chemical breakdown researchgate.net. For instance, the half-life of this compound decreased from 64.8 days at 10°C to 23.7 days at 35°C in a tested soil researchgate.net. Higher temperatures can stimulate the activity of cyanobacteria and bacteria, enhancing their ability to degrade chloride compounds like this compound awsjournal.org.

Table 2: Influence of Temperature on this compound Half-Life

| Temperature (°C) | Half-Life (days) | Reference |

| 10 | 64.8 | researchgate.net |

| 15 | 38.9 | researchgate.net |

| 25 | 26.3 | researchgate.net |

| 35 | 23.7 | researchgate.net |

Moisture Content: Soil moisture content is another crucial environmental condition affecting this compound persistence and degradation researchgate.netscielo.br. Higher moisture content, particularly in saturated soil, can enhance herbicide solubilization, reduce adsorption to soil particles, and increase its bioavailability to microorganisms scielo.brawsjournal.orgscielo.br. Studies have shown that this compound degradation occurs more rapidly at higher moisture content, with a half-life of 23.4 days at 80% water-holding capacity (WHC) compared to 39.4 days at 20% WHC scielo.br. The degradation rate of this compound increased with increasing soil moisture content, following the order 80% > 60% > 40% > 20% WHC researchgate.net.

Table 3: Influence of Moisture Content on this compound Degradation Rate

| Moisture Content (% WHC) | Degradation Rate Order | Reference |

| 80 | Highest | researchgate.net |

| 60 | High | researchgate.net |

| 40 | Moderate | researchgate.net |

| 20 | Lowest | researchgate.net |

pH and Dissolved Oxygen: While specific data on the direct influence of pH on this compound microbial degradation kinetics are less prominent in the provided search results, pH is generally known to affect microbial activity and herbicide hydrolysis researchgate.net. Dissolved oxygen concentrations are explicitly mentioned as affecting microbial degradation rates . Anaerobic conditions have been shown to enhance the degradation and mineralization of this compound, suggesting a significant role of oxygen availability mdpi.com.

This compound is often degraded through cometabolism, a process where microorganisms degrade a compound not as their primary energy source but in the presence of another growth-supporting substrate mdpi.comscielo.brresearchgate.netscielo.br. This means that other carbon sources in the environment can participate in its biodegradation mdpi.com. While metolachlor is generally not readily mineralized and may require a lag period before the process initiates, some microorganisms have the ability to mineralize this compound by using the herbicide as a sole carbon source for growth nih.govmdpi.comresearchgate.net.

For example, the association of this compound with readily degradable herbicides like glyphosate (B1671968) can accelerate its mineralization scielo.brscielo.br. It is plausible that glyphosate, by acting as an energy source for microorganisms, stimulates their biomass and activity, thereby increasing this compound's cometabolism researchgate.netscielo.brawsjournal.org. The cumulative mineralization of this compound was observed to be greater in saturated soil and was affected by its association with glyphosate scielo.br.

Repeated applications of this compound over consecutive years in the same area can lead to enhanced microbial degradation researchgate.net. This phenomenon, also known as accelerated or enhanced degradation, involves faster herbicide degradation in areas with a history of its application scielo.br. Such repeated exposure may select for microorganisms adapted to degrading the herbicide, leading to better survival and acclimation of herbicide-degrading microbial populations in the soil researchgate.netmdpi.com. For instance, the half-life of metolachlor was observed to decline from 18 days after the first application to 2.5 days after the fourth consecutive application in certain soils scielo.br.

However, not all studies consistently demonstrate a clear relationship between metolachlor degradation and application history, indicating that other factors may also play a role scielo.br. High mineralization of this compound in cornfield soil with a history of application might be due to a developed microbial population capable of degrading the herbicide or similar compounds, or due to enhanced sorption scielo.br.

Abiotic Degradation Mechanisms

Abiotic processes play a role in the environmental attenuation of this compound, though their significance can vary depending on specific environmental conditions.

Photolytic Degradation in Aqueous Systems and on Soil Surfaces

Photolytic degradation, initiated by exposure to light, contributes to the dissipation of this compound in both aqueous and soil environments. In aqueous systems, this compound and its racemic counterpart, metolachlor, exhibit slow photodegradation when exposed to natural sunlight. fishersci.ca The aqueous photolysis half-life for metolachlor under natural sunlight has been reported as 70 days. epa.govepa.gov However, under artificial sunlight conditions, such as a 450-watt mercury arc lamp, the half-life can be significantly shorter, approximately 0.17 days. Studies have also shown varied photolysis half-lives in different water types under outdoor irradiation: 193 hours in distilled water, 408 hours in seawater, 578 hours in river water, and 693 hours in lake water. Under simulated solar irradiation, these half-lives were 87, 161, 248, and 301 hours, respectively. The presence of humic substances in water has been observed to retard the photolysis of metolachlor. Conversely, nitrate (B79036) ions can accelerate photodegradation, reducing the half-life to 48 hours with 1.0 mg/L nitrate and to 8 hours with 10.0 mg/L nitrate.

The primary photolysis processes in water include hydroxylation, dehalogenation, oxoquinoline formation, and demethylation. Monochloroacetic acid (MCA) has been identified as a main photoproduct in water, and hydroxylation is a significant photodegradation pathway for this compound. Laboratory experiments demonstrated efficient photo-degradation of this compound in water, with 69% elimination of the pure compound and 74% elimination of the commercial product.

On soil surfaces, photodegradation is a notable pathway, particularly when the herbicide remains near the surface and is exposed to sunlight. Approximately 50% of surface-applied metolachlor can degrade in about 8 days on sunlit soil. This half-life for metolachlor under natural sunlight on soil was reported as 8 days. epa.gov However, if this compound is incorporated into the top two inches of soil, photolysis becomes minimal, with only about 6% degrading over a month. Under artificial light sources, some studies indicated that this compound and metolachlor did not degrade quickly, with half-lives for light-exposed samples (78.8 and 95.1 days for metolachlor and CGA-77102 (this compound), respectively) being greater than those in dark controls (40.9 and 50.2 days), suggesting that under those specific artificial light conditions, photolysis might not be a primary degradation route. epa.gov Soil organic matter can influence degradation rates by acting as sensitizers. The co-formulation with safeners like benoxacor (B1667998) can also impact photolysis; benoxacor has been shown to promote metolachlor degradation on quartz (a soil-simulating surface) and to a lesser extent in water.

Table 1: Photolytic Degradation Half-lives of Metolachlor/S-Metolachlor

| Environment | Light Source | Half-life (Days) | Reference |

| Aqueous | Natural Sunlight | 70 | epa.govepa.gov |

| Aqueous | Artificial Sunlight | 0.17 | |

| Soil Surface | Natural Sunlight | 8 | epa.gov |

| Soil Surface | Artificial Light | 37 | |

| Soil Surface (this compound) | Artificial Light | 95.1 | epa.gov |

Resistance to Hydrolysis under Environmental Conditions

Table 2: Hydrolysis Stability of Metolachlor/S-Metolachlor

| Condition | Hydrolysis Half-life (Days) | Degradation Extent | Reference |

| pH 1-9, 20°C | >200 | - | fishersci.ca |

| pH 4, 7, 9, 20°C | - | <5% in 100 days |

Reductive Dehalogenation Processes

Reductive dehalogenation is an abiotic degradation mechanism that can affect this compound, particularly under low oxygen (anaerobic) conditions. This process involves a cometabolic reaction that disrupts the carbon-chlorine bond within the herbicide molecule. It is recognized as a crucial initial degradation mechanism for halogenated herbicides under anaerobic environments. The products resulting from reductive dehalogenation typically exhibit lower toxicity and are more readily degraded than the parent compound.

A consequence of reductive dehalogenation is the potential for the formation of bound residues in soil. The rate of bound residue formation tends to increase as the chloride content in the molecule decreases. Higher levels of bound residue formation for this compound have been observed in saturated soil conditions. Studies have also indicated that the anaerobic degradation of metolachlor can be enantioselective. Preliminary field data suggest a preferential occurrence of the S-enantiomer of metolachlor in deep soil samples and groundwater, which may be attributed to the preferential degradation of the R-enantiomer in anaerobic environments. Microorganisms such as Streptomyces sp., Phanerochaete chrysosporium, Rhizoc-tonia praticola, and Syncephalastrum racemosum have been shown to dechlorinate metolachlor, leading to the formation of various dechlorinated products, with Streptomyces sp. demonstrating particular activity.

Volatilization Dynamics and Environmental Partitioning

The volatilization and environmental partitioning of this compound significantly influence its distribution and persistence in different environmental compartments.

This compound exhibits low volatility. Based on its vapor pressure, metolachlor is not expected to volatilize significantly from dry soil surfaces. However, some loss from soil surfaces can occur due to photolysis, and a 5% volatilization of the parent compound was observed during irradiation, likely due to a rise in temperature. The reported vapor pressure for metolachlor is 2.8 x 10^-5 mm Hg at 25°C epa.gov or 3.14 x 10^-5 mm Hg . For this compound, the vapor pressure is 3.7 mPa at 20°C or 3.7 x 10^-3 Pa at 25°C. The Henry's Law constant for metolachlor is 9.0 x 10^-9 atm-cu m/mole at 20°C, suggesting that volatilization from water surfaces is not a significant fate process.

In terms of environmental partitioning, this compound is slightly soluble in water, with reported solubilities of 480 mg/L at 25°C epa.gov and 488 mg/L at 20°C. It is moderately sorbed in most soils, with an average organic carbon-water (B12546825) partition coefficient (Koc) of 200 mL/g. However, Koc values for metolachlor can range from 0.08 to 4.81, indicating its potential for moderate to high mobility in different soil types. epa.gov Adsorption of this compound increases with higher soil organic matter and clay content. Due to its water solubility and moderate sorption, this compound has a moderate leaching potential and can range from moderately mobile to highly mobile in various soils, leading to its detection in groundwater. epa.gov It has been observed to leach beyond the root zone in detectable amounts. fishersci.ca In aquatic environments, this compound is expected to adsorb to suspended solids and sediment based on its Koc values.

Table 3: Physicochemical Properties and Environmental Partitioning of this compound

| Property | Value | Reference |

| Vapor Pressure (25°C) | 2.8 x 10^-5 mm Hg | epa.gov |

| Vapor Pressure (20°C) | 3.7 mPa | |

| Henry's Law Constant (20°C) | 9.0 x 10^-9 atm-cu m/mole | |

| Water Solubility (25°C) | 480 mg/L | epa.gov |

| Water Solubility (20°C) | 488 mg/L | |

| Organic Carbon-Water Partition Coefficient (Koc) | ~200 mL/g (average) | |

| Koc Range | 0.08 to 4.81 | epa.gov |

Metabolite Formation and Environmental Persistence

The degradation of this compound in the environment leads to the formation of various transformation products, some of which are persistent and widely detected.

Characterization of Major Transformation Products (e.g., Metolachlor Ethanesulfonic Acid (MESA), Metolachlor Oxanilic Acid (MOXA))

The primary pathway for this compound degradation in soil is microbial decomposition, which results in the formation of major transformation products, notably Metolachlor Ethanesulfonic Acid (MESA) and Metolachlor Oxanilic Acid (MOXA). These metabolites are generally considered less toxic and more easily degraded than the parent this compound compound.

MESA and MOXA are frequently detected in both ground and surface waters. In groundwater, these degradation products are often found at higher concentrations than the parent this compound. The formation of MESA and MOXA is hypothesized to occur through a series of enzymatic pathways following the displacement of the chlorine atom from the parent compound by glutathione (B108866).

Beyond MESA and MOXA, other transformation products have been identified. For instance, five major degradates of metolachlor have been characterized. In aqueous photolysis, additional products include [2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide], [N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide], [4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholinone], and [2-hydroxy-N-(2-ethyl-6-methylphenyl)acetamide]. Specifically, 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine is noted as a major degradation product from the photolysis of metolachlor in water. The formation of bound residues in soil also represents a significant fate pathway, particularly under anaerobic conditions.

Table 4: Major Transformation Products of this compound

| Transformation Product | Formation Pathway (Primary) | Environmental Significance |

| Metolachlor Ethanesulfonic Acid (MESA) | Microbial degradation | Frequently detected in ground and surface waters, often at higher concentrations than parent compound in groundwater. |

| Metolachlor Oxanilic Acid (MOXA) | Microbial degradation | Frequently detected in ground and surface waters, often at higher concentrations than parent compound in groundwater. |

| Hydroxylated products | Photolysis (aqueous) | Result from hydroxylation pathways. |

| Dehalogenated products | Photolysis, Reductive Dehalogenation | Result from chlorine atom displacement; generally less toxic and more easily degraded. |

| Bound Residues | Reductive Dehalogenation | Formed in soil, especially under anaerobic conditions; rate increases as chloride content decreases. |

Identification of Other Relevant Degradates (e.g., Deschloro Metolachlor, Hydroxy Metolachlor, Morpholinone Derivatives)

This compound undergoes transformation in the environment, leading to the formation of several degradates. The major and most frequently detected degradates are metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OA) researchgate.netepa.gov. These metabolites are often found in higher concentrations and more frequently in surface and groundwater than the parent compound itself epa.gov.

Other identified degradates include:

Deschloro Metolachlor : This metabolite results from dechlorination processes ca.gov.

Hydroxy Metolachlor : Formed through hydroxylation pathways, particularly in water via photolysis nih.gov.

Morpholinone Derivatives : Specifically, 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholinone is a known photodegradation product in water nih.gov.

These transformation products represent key indicators of this compound's presence and breakdown in environmental matrices.

Environmental Stability and Mobility Profiles of this compound Metabolites

The metabolites of this compound, particularly ESA and OA, exhibit different environmental behaviors compared to the parent compound. They are generally more persistent and less biodegradable than this compound mdpi.com.

Studies have shown that metolachlor ESA and OA are frequently detected in groundwater, sometimes at concentrations exceeding those of the parent compound epa.govepa.govmda.state.mn.us. For instance, a study in Eastern Iowa found metolachlor ESA in 99.7% of stream samples and metolachlor OA in 94.3% of samples, while the parent compound was present in 54.1% of samples . This highlights their enhanced mobility and persistence, making them significant concerns for water quality epa.govanses.fr.

The stability of this compound and its degradates varies with environmental conditions:

Hydrolysis : this compound is stable to hydrolysis across a broad pH range (5.0, 7.0, and 9.0), with a hydrolysis half-life exceeding 200 days in water epa.govepa.gov.

Photodegradation : Photodegradation can be an important pathway, especially when this compound is on the soil surface, with 50% degradation possible in 8 days under sunlit conditions . In water, the aqueous photolysis half-life for metolachlor can be around 70 days under natural sunlight epa.gov. However, some studies indicate it is relatively stable under natural sunlight with only about 8% photolysis after 30 days epa.gov.

Microbial Degradation : Microbial activity is a major pathway for this compound dissipation in soil scielo.brresearchgate.net. Aerobic soil metabolism half-lives range from 14.9 to 67 days, and anaerobic soil metabolism half-lives are around 81 days epa.govepa.gov. The degradation rate is influenced by soil moisture content, with faster degradation at higher moisture levels scielo.brresearchgate.net.

Transport and Mobility in Terrestrial and Aquatic Systems

This compound's transport and mobility are critical aspects of its environmental fate, given its moderate water solubility (480-530 mg L⁻¹ at 20-25°C) and relatively low organic carbon sorption coefficient (Koc of 200 mL g⁻¹) scielo.brawsjournal.orgscielo.brcambridge.org. These properties contribute to its potential for movement in soil and water systems cambridge.org.

Soil Adsorption and Desorption Processes

Adsorption to soil particles is a primary factor influencing this compound's mobility and availability for degradation or transport cambridge.org. This compound exhibits a moderate adsorption to soil scielo.br.

Soil organic carbon (OC) and clay content are key determinants of this compound retention in soil awsjournal.orgscielo.brcambridge.orgmdpi.comresearchgate.netresearchgate.netbioone.orgnih.gov. Adsorption of this compound is positively correlated with both organic matter and clay content awsjournal.orgscielo.brcambridge.orgmdpi.comresearchgate.net. Higher organic matter content generally leads to stronger adsorption and reduced movement of the herbicide in soil cambridge.orgmdpi.com. Similarly, soils with high clay content can inhibit leaching . This compound has a high affinity for soil organic matter (SOM), which is reported to be the most important soil component affecting its adsorption researchgate.netresearchgate.netbioone.org.

Conversely, coarse-textured soils low in organic matter and clay content have a reduced adsorptive capability, leading to shorter persistence and increased potential for this compound movement cambridge.org.

Table 1: Influence of Soil Properties on this compound Adsorption

| Soil Property | Effect on this compound Adsorption | References |

| Organic Carbon (OC) | Positive correlation; higher OC increases adsorption. | awsjournal.orgscielo.brcambridge.orgmdpi.comresearchgate.netresearchgate.netbioone.orgnih.gov |

| Clay Content | Positive correlation; higher clay increases adsorption. | awsjournal.orgscielo.brcambridge.orgmdpi.comresearchgate.net |

| Soil Moisture | Lower moisture increases adsorption, reducing biodegradation availability. | awsjournal.orgscielo.br |

The adsorption behavior of this compound in soil can be described by various isotherm models, with the Freundlich and Langmuir models being commonly applied mdpi.comcnrs.frrsc.orgmdpi.com. Studies often find that the Freundlich model is more suitable than the Langmuir model for describing the adsorption characteristics of soil for metolachlor, especially for non-uniform surfaces and a wider concentration range mdpi.comrsc.org. The Freundlich adsorption constant (Kf) represents the magnitude of the soil's ability to adsorb this compound mdpi.com.

Research indicates that the Kf values for this compound can vary significantly depending on soil type and the presence of amendments. For instance, in soils without biochar addition, Kf values ranged from 0.01 to 63.18 mg¹⁻ⁿ Lⁿ kg⁻¹, with an average of 11.58 mg¹⁻ⁿ Lⁿ kg⁻¹ mdpi.com. The addition of organic amendments like green compost or pelletized organo-mineral manure fertilizer has been shown to increase the Freundlich adsorption coefficient (Kf) for this compound significantly, by 3.2-8.2 times and 3.8-6.8 times respectively, in different soils nih.gov.

Table 2: this compound Adsorption Isotherm Parameters (Example Data)

| Soil Type/Condition | Isotherm Model (Best Fit) | Kf (mg¹⁻ⁿ Lⁿ kg⁻¹) | n (Freundlich exponent) | References |

| Various Soils (no biochar) | Freundlich | 0.01 - 63.18 (Avg: 11.58) | ~0.955 (average) | mdpi.com |

| Soil + Green Compost | Freundlich | Increased by 3.2-8.2x | - | nih.gov |

| Soil + Pelletized Manure | Freundlich | Increased by 3.8-6.8x | - | nih.gov |

| Mesoporous Carbon (adsorbent) | Langmuir | - | - | cnrs.fr |

Note: Kf values are highly variable and depend on specific soil characteristics and experimental conditions.

Adsorption kinetics studies often utilize models such as the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models cnrs.frmdpi.com. For this compound, the pseudo-second-order model has been applied to describe adsorption kinetics mdpi.com.

Leaching Potential to Groundwater

This compound has a notable potential to leach into groundwater due to its relatively high water solubility and moderate soil adsorption (low Koc) scielo.brresearchgate.netawsjournal.orgcambridge.orgmda.state.mn.usmda.state.mn.us. It has been widely detected in U.S. groundwater and surface water epa.govmda.state.mn.usmda.state.mn.ushealth.state.mn.us. Groundwater contamination is more likely in areas with permeable soils, shallow water tables, or highly erodible soils mda.state.mn.usmda.state.mn.us.

Field and laboratory studies confirm its leaching potential. Metolachlor residues have been found up to 12 inches below the surface, with extensive leaching identified as a major cause of dissipation in certain soil types epa.gov. Column leaching studies have shown that 20-33% of applied metolachlor can leach more than 12 inches in sandy loam and sandy soils under high rainfall conditions epa.gov. Conversely, insignificant leaching is expected in muck soils high in organic matter epa.gov. Preferential flow through soil macropores can also reduce retention in surface soil, increasing groundwater contamination hazards .

The primary concern regarding groundwater contamination is not just the parent this compound, but more significantly, its persistent and mobile degradates, particularly metolachlor ESA and OA epa.govca.govepa.govmda.state.mn.usanses.fr. These degradates are frequently detected in groundwater at concentrations that can exceed European quality limits and human health guidelines, prompting regulatory actions to preserve water quality epa.govca.govmda.state.mn.usanses.fr.

Table 3: this compound and Metabolite Detections in Groundwater

| Compound | Frequency of Detection (Example) | Relative Concentration (vs. parent) | Impact on Water Quality | References |

| This compound | Detected in 1% of wells (US study) | Lower than degradates | Potential contaminant | epa.govhealth.state.mn.us |

| Metolachlor ESA | 99.7% of stream samples (Iowa) | 3-45 times more frequent than parent | Major contaminant concern | epa.govca.govepa.govmda.state.mn.usanses.frnih.gov |

| Metolachlor OXA | 94.3% of stream samples (Iowa) | Frequently detected | Major contaminant concern | epa.govca.govepa.govmda.state.mn.usanses.fr |

| Metolachlor NOA | Detected | - | Contaminant concern | anses.fr |

Impact of Soil Type and Structure on Downward Movement

The downward movement of this compound in soil is significantly influenced by soil type, its physical structure, and organic matter content. This compound exhibits varying degrees of mobility depending on these soil characteristics. It is considered mobile in sandy loam and silt loam soils, moderately mobile in clay soil, and highly mobile in sand soil. epa.gov This mobility is inversely related to the soil's organic matter and clay content. scielo.br

Studies have provided specific distribution coefficient (Kd) values, which indicate the ratio of the chemical adsorbed to the solid phase to that in the solution phase. For this compound (or metolachlor, with bridging data suggesting similar environmental fate), Kd values range from 1.1 to 2.4 for silt and sandy loam soils, 4 for clay soil, and less than 1 for sand soil. epa.gov The organic carbon-water partition coefficient (Koc) for this compound is reported around 200 mL/g, indicating moderate sorption to soil colloids and plant cover. scielo.brresearchgate.net Soils with low organic matter content and smaller effective cation exchange capacity (CEC) are more prone to this compound mobility, increasing the potential for phytotoxicity to crops and groundwater contamination. awsjournal.org Furthermore, the presence of macropores in soil can provide an additional significant pathway for herbicide leaching, bypassing the soil matrix. iastate.edu

Table 1: this compound (or Metolachlor) Mobility and Kd Values Across Different Soil Types

| Soil Type | Mobility Classification | Kd Value Range (mL/g) epa.gov | Organic Matter Content (%) scielo.brawsjournal.org | Clay Content (%) scielo.brawsjournal.org |

| Sand Soil | Highly Mobile | <1 | Low | Low |

| Sandy Loam Soil | Mobile | 1.1 - 2.4 | Variable | Variable |

| Silt Loam Soil | Mobile | 1.1 - 2.4 | Variable | Variable |

| Clay Soil | Moderately Mobile | 4 | Higher | Higher |

| Quartz Sand | High Mobility | Not specified | Low (e.g., 2%) researchgate.netawsjournal.org | Low (e.g., 14%) researchgate.net |

Role of Rainfall and Irrigation Regimes on Leaching Depth

Rainfall and irrigation regimes play a critical role in determining the leaching depth of this compound in soil. The volume, intensity, and timing of water application relative to herbicide application significantly influence its vertical transport.

Cumulative rainfall has been shown to directly correlate with the leaching potential of this compound. For instance, a cumulative rainfall of 95 mm was sufficient to leach this compound from plant cover into deeper soil layers where it no longer exhibited herbicidal activity on indicator plants. scielo.br In a soil with 1.5% organic matter and 33% clay, metolachlor was detected up to 10 cm deep with 33 mm of water, but its movement was limited to 5 cm with 20 mm of water. scielo.br Another study reported metolachlor reaching a depth of 30 cm in a soil with 0.94% organic matter and 7.3% clay, with only 13 mm of water. scielo.br More broadly, this compound leaching has been observed down to 15 cm with 60 mm of rainfall, and deeper than 20 cm when rainfall increased to 80 mm. researchgate.net

The timing of rainfall or irrigation after herbicide application is also a crucial factor. When a rainfall event occurs shortly after application, before the herbicide has reached adsorption equilibrium with the soil, there is a greater tendency for this compound to move to deeper soil layers. researchgate.net Simulated rainfall of 38 mm immediately after this compound application has been shown to exacerbate the decline in sweetpotato biomass components with increasing herbicide concentrations. sweetpotatoknowledge.org

Runoff Losses from Agricultural Watersheds to Surface Water Bodies

This compound can be transported from agricultural fields to surface water bodies through surface runoff, posing a potential risk to aquatic ecosystems. This phenomenon is commonly observed, with this compound frequently detected in surface waters within agricultural regions. researchgate.netusda.gov

Studies have quantified the percentage of applied this compound lost through runoff. At the plot scale, approximately 3% of applied this compound has been reported to be lost via runoff. acs.orgresearchgate.netnih.gov In broader agricultural watershed studies, losses of metolachlor in runoff ranged from 3.7% to 8.0% of the applied amount, particularly from Commerce silt loam soils in southern Louisiana. usda.gov The timing and intensity of rainfall events are critical drivers of these losses. A single, severe rainfall event occurring just one week after application can lead to the export of a substantial portion (up to 96%) of the applied this compound, underscoring the significant impact of intense precipitation on seasonal herbicide export. acs.orgresearchgate.netnih.gov

Maximum concentrations of metolachlor in surface runoff are typically observed during the first one or two rain events following application, which can also trigger significant preferential flow into tile drains. acs.org Concentrations of metolachlor in streamflow have been recorded as high as 80 µg/L during stormflow events in agricultural watersheds. usgs.gov

Table 2: this compound (or Metolachlor) Dissipation Pathways at Plot Scale

| Dissipation Pathway | Percentage of Applied this compound (%) acs.orgresearchgate.netnih.gov |

| Degradation | 71 |

| Volatilization | 5 |

| Leaching | 8 |

| Runoff | 3 |

| Persisted in Topsoil | 13 |

Enantiomeric Fraction Dynamics During Environmental Transport and Degradation

This compound is a chiral herbicide, meaning it exists as stereoisomers, specifically enantiomers. Commercial formulations of this compound are typically enriched in the S-enantiomer, often comprising approximately 88% of the mixture. herts.ac.uknih.gov The environmental degradation of this compound can be enantioselective, meaning that one enantiomer may degrade at a different rate than the other.

Enantioselective degradation processes have been observed to lead to the enrichment of the R-enantiomer of this compound over longer periods in the environment, particularly in association with slower flowpaths. acs.orgresearchgate.netnih.gov While some studies indicate no stereoselective degradation in certain constructed wetland systems, low to moderate stereoselective degradation has been reported in sewage sludge and soils. researchgate.net

Degradation is identified as the primary dissipation pathway for this compound, leading to the formation of various transformation products (TPs). acs.orgresearchgate.netnih.govnih.gov Key transformation products include metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA). acs.orgresearchgate.netnih.govnih.gov The prevalence of these metabolites can vary depending on environmental conditions and hydrological pathways. For instance, MOXA tends to be more prevalent in runoff water, whereas MESA is more commonly associated with slower flowpaths. acs.orgresearchgate.netnih.gov In artificial wetland systems, the R-enantiomer was preferentially degraded under batch mode conditions, where MOXA was the main degradate. In contrast, under continuous-flow mode, MESA prevailed, suggesting distinct degradation pathways influenced by hydrological conditions. nih.gov

Interactions with Emerging Contaminants: this compound Adsorption by Microplastics

Microplastics (MPs) are ubiquitous emerging contaminants in the environment that can interact with and adsorb various organic pollutants, including pesticides like this compound. researchgate.netmdpi.com This interaction can significantly alter the environmental fate and transport of the herbicide.

Research has investigated the adsorption characteristics of this compound on different types of microplastics, such as polyvinyl chloride (PVC), polypropylene (B1209903) (PP), and polyethylene (B3416737) (PE). researchgate.netnih.gov These studies demonstrate that MPs can act as carriers for this compound in the environment. researchgate.net

The saturated adsorption capacities of this compound on these microplastic types have been quantified:

Polyvinyl chloride (PVC): 17.67 μg/g researchgate.net

Polypropylene (PP): 14.71 μg/g researchgate.net

Polyethylene (PE): 14.41 μg/g researchgate.net

Table 3: Saturated Adsorption Capacities of this compound on Different Microplastic Types

| Microplastic Type | Saturated Adsorption Capacity (μg/g) researchgate.net |

| Polyvinyl Chloride (PVC) | 17.67 |

| Polypropylene (PP) | 14.71 |

| Polyethylene (PE) | 14.41 |

The adsorption process of this compound onto microplastics involves both physical and chemical adsorption mechanisms, with physical adsorption being the predominant process. researchgate.net Proposed main adsorption mechanisms include hydrogen bonding and ligand complexation. researchgate.net Environmental factors such as initial pH, contact time, dosage of microplastics, and ionic strength can influence this adsorption. researchgate.netnih.gov Notably, some studies have found that pH has a negligible effect on the adsorption of metolachlor onto PP, PE, and PVC. researchgate.netmdpi.com The adsorption of pesticides by microplastics can potentially lead to reduced transport and degradation of these chemicals in soil. mdpi.com this compound has been detected at high concentrations on floating microplastics in urbanized and water mixing areas, with reported values ranging from 3536 to 49763 ng/g. ifremer.fr

Ecotoxicological Investigations of S Metolachlor on Non Target Organisms

Aquatic Ecotoxicological Impacts

Evaluation of Mixture Toxicity

Ecotoxicity of Metabolite Mixtures

The environmental fate of S-Metolachlor involves its degradation into various metabolites, such as metolachlor (B1676510) oxanilic acid (MOA) and metolachlor ethanesulfonic acid (MESA) siba-bassin-arcachon.frmdpi.com. These metabolites can persist in soil and water, and their ecotoxicological effects, particularly in mixtures, are a subject of ongoing research. Studies have investigated the sublethal toxicity of this compound and its metabolites, alone and in mixtures, on non-target aquatic species like freshwater zebrafish (Danio rerio) and Pacific oyster (Magallana gigas) siba-bassin-arcachon.fr.

While this compound and its primary metabolites, metolachlor-OA and metolachlor-ESA, generally exhibit lower toxicity to freshwater fish and invertebrates compared to the parent compound, their combined effects can still be significant epa.gov. For instance, a mixture of this compound and its two metabolites has been shown to induce a concentration addition effect on zebrafish development, although this compound and its metabolites alone had minimal impact on neurobehavioral functions or gene expression, except for alterations in genes related to the thyroid system siba-bassin-arcachon.fr. Furthermore, prolonged exposure to this compound and the metabolite M-OA at environmentally relevant concentrations has been shown to damage non-target aquatic animals like crayfish, leading to changes in behavior, hemolymph parameters, oxidative stress biomarkers, and histopathological tissue damage ecojustice.canih.gov. These effects persisted even after a recovery period in this compound- and M-OA-free water nih.gov. In some instances, metabolites may even pose higher toxicity risks due to their persistence and metabolic stability mdpi.com.

Terrestrial Ecotoxicological Impacts

This compound, being moderately absorbed by soil particles and relatively soluble in water, has the potential to contaminate groundwater due to its relatively long half-life in soil and water preprints.org. Its persistence in agricultural soil can lead to oxidative stress, cytotoxicity, and developmental toxicity in non-target organisms mdpi.com.

Effects on Soil Microbial Communities and Activities

The application of this compound can influence soil microbial communities and their activities, which are crucial for maintaining soil fertility and ecological balance mdpi.comresearchgate.netuaiasi.ro. While some studies suggest that this compound applied at recommended field rates may exert only minor or inconsistent effects on soil microbial communities, the influence can depend on the application rate and duration redalyc.org. However, other research indicates that herbicides, including this compound, can have adverse effects on soil microorganisms, potentially inhibiting their growth, decreasing microbial biomass, and affecting soil heterotrophic respiration and organic matter decomposition researchgate.netcabidigitallibrary.orgmdpi.com.

Changes in Microbial Biomass

The impact of this compound on soil microbial biomass has been observed to vary. Some studies indicate that certain microbial populations may react to this compound application by increasing biomass and enzymatic activity mdpi.comresearchgate.net. Conversely, other research suggests that this compound can lead to a decrease in microbial biomass, which can subsequently affect essential soil processes mdpi.com. For example, a significant decrease in soil carbon content, potentially due to the lysis of microbial cells, has been adduced following the adsorption of this compound at high concentrations cabidigitallibrary.org. The persistence of this compound in the soil, particularly in mixtures, may exert a greater toxic influence on soil microbial biomass compared to the sole application of other herbicides mdpi.com.

Alterations in Key Soil Enzyme Activities (e.g., Dehydrogenase, Protease, Phosphatase, Urease)

Soil enzymes are vital indicators of biological equilibrium, soil fertility, and pollution status mdpi.com. This compound has been shown to significantly influence the activities of various soil enzymes. Studies have revealed a dose-dependent inhibitory effect of this compound on the activities of dehydrogenase, protease, phosphatase, and urease mdpi.commdpi.comrepec.orgresearchgate.net.

Table 1: Recovery Time for Soil Enzyme Activities After this compound Application

| Enzyme | Recovery Time (Days) | Source |

| Dehydrogenase | > 21 | mdpi.comrepec.org |

| Protease | 14 | mdpi.comrepec.org |

| Phosphatase | > 21 | mdpi.comrepec.org |

| Urease | 7 | mdpi.comrepec.org |

As shown in Table 1, the activities of dehydrogenase and phosphatase may require more than 21 days to recover in this compound-treated soil, while protease activity can recover after 14 days, and urease activity after 7 days mdpi.comrepec.orgresearchgate.net. These changes in enzyme activities have been significantly correlated with physicochemical parameters of the soil, including pH, moisture, organic matter, nitrogen level, and available phosphorus mdpi.comrepec.org. Molecular docking studies have also indicated that this compound can bind to the active sites of dehydrogenase, phosphatase, and protease, contributing to their inhibition mdpi.comresearchgate.net.

Impacts on Non-Target Terrestrial Plant Species

This compound, as a pre-emergent herbicide, is designed to inhibit weed growth soon after germination chemicalwarehouse.compreprints.org. However, its phytotoxic potential extends to non-target terrestrial plant species, affecting their germination and early seedling development nih.govpreprints.org.

Seed Germination Inhibition and Early Seedling Development

Studies have consistently demonstrated the negative interference of this compound on the germination and early development of various non-target plant species. For instance, an this compound-based herbicide significantly affected the germination of lettuce (Lactuca sativa L.) seeds across all evaluated treatments, with more than 60% germination inhibition observed at the recommended dosage (120 mg L-1) preprints.org. Higher concentrations (360-600 mg L-1) resulted in over 90% germination reduction, and the highest dose (720 mg L-1) completely inhibited lettuce seed germination preprints.org.

Table 2: this compound Impact on Seed Germination of Non-Target Plants

| Plant Species | This compound Concentration (mg L⁻¹) | Germination Inhibition (%) | Source |

| Lactuca sativa L. | 120 (recommended) | > 60 | preprints.org |

| Lactuca sativa L. | 360-600 | > 90 | preprints.org |

| Lactuca sativa L. | 720 | 100 | preprints.org |

| Zea mays L. | No significant interference | - | preprints.org |

While this compound showed no significant interference in maize (Zea mays L.) germination, it negatively impacted seedling development preprints.orgnih.gov. The herbicide interferes with various biological processes in the meristematic zones of plants, including the synthesis of chlorophyll, proteins, fatty acids, and lipids, thereby preventing cell growth and division chemicalwarehouse.compreprints.org. The absorption rate of water and/or solutes by seeds can also be significantly affected, and concentrations of this compound (in combination with atrazine) above 20% can fully inhibit seed germination international-agrophysics.orginternational-agrophysics.org. The most sensitive parameters observed in phytotoxicity tests on non-target plants, such as Pennisetum glaucum, Lactuca sativa, Triticum aestivum, and Raphanus sativus, were root length and shoot length of seedlings researchgate.net. Furthermore, studies have shown that this compound can reduce the colonization by beneficial bacteria related to plant nitrogen fixation among phyllosphere microorganisms, which can indirectly influence the growth and yield of plants like wheat researchgate.netnih.gov.

Phytotoxic Responses Across Diverse Plant Models (e.g., Wheat, Lettuce, Radish, Millet)

Investigations into the phytotoxic effects of this compound on non-target plants have revealed significant impacts on early developmental stages. Studies assessing the effects of this compound-based herbicides on Lactuca sativa L. (lettuce), Raphanus sativus (radish), Pennisetum glaucum (L.) R. Br. (millet), and Triticum aestivum (wheat) have consistently shown phytotoxic responses nih.gov. These responses include inhibited germination, a reduced germination speed index, and impaired seedling growth and development, ultimately leading to decreased fresh weight nih.gov.

Among the tested plant species, Triticum aestivum (wheat) demonstrated the highest sensitivity to this compound, while Raphanus sativus (radish) exhibited the least phytotoxic responses nih.gov. For instance, a concentration of 4 mg/kg this compound was found to have a strong inhibitory effect on wheat seedling growth, primarily by inducing elevated hydrogen peroxide (H2O2) levels nih.gov. Furthermore, this compound treatment also influenced the rhizosphere microbiome of wheat, leading to a marked decrease in microbial richness, although the abundance of some potentially beneficial rhizobacteria, such as Rhizobiaceae and Burkholderiaceae, increased nih.gov. This suggests that plants may recruit beneficial microorganisms to counteract this compound-induced stress, possibly through the secretion of organic acids nih.gov.

In studies specifically on Lactuca sativa L. (lettuce) and Zea mays L. (maize), an this compound-based herbicide demonstrated phytotoxic potential preprints.org. For lettuce, negative interference was observed across all macroscopic and microscopic parameters tested, including germination and seedling development preprints.org. Germination inhibition in lettuce seeds was pronounced, with over 60% inhibition observed at a concentration of 120 mg L-1 of the active ingredient, which is a recommended dosage preprints.org. Seedling development in lettuce was also significantly affected at all tested concentrations, with reductions in root and shoot development exceeding 80% at higher concentrations (360 and 720 mg L-1) preprints.org. In contrast, for maize, while there was no significant interference in germination, the herbicide negatively impacted seedling development preprints.org.

The observed phytotoxic effects across these diverse plant models underscore the potential for this compound to impact non-target flora in agricultural and surrounding environments.

Potential Impacts on Other Terrestrial Organisms (e.g., Earthworms, Honeybees)

This compound's ecotoxicological profile also extends to other crucial terrestrial organisms, including earthworms and honeybees. Concerns have been raised regarding the risks posed to these non-target invertebrates ecojustice.ca.

For earthworms, this compound exhibits moderate toxicity. Acute toxicity studies, specifically a 14-day LC50, indicate a value of 570 mg/kg for earthworms rayfull.com. This classification as moderately toxic suggests that this compound can have adverse effects on earthworm populations, which are vital for soil health and nutrient cycling rayfull.comherts.ac.uk.

Honeybees, essential pollinators, are also subject to the effects of this compound. Research indicates a low-to-moderate toxicity level for honeybees rayfull.com. Acute 48-hour toxicity tests provide the following data: a contact LD50 greater than 200 µg a.i./bee and an oral LD50 greater than 85 µg a.i./bee rayfull.com. Chronic larval toxicity tests on the honeybee (Apis mellifera L.) have also been conducted in laboratory settings to assess long-term impacts publications.gc.ca. The moderate acute oral ecotoxicity for bees further emphasizes the need for careful consideration of this compound's environmental presence herts.ac.uk.

The ecotoxicological data for earthworms and honeybees are summarized in the table below:

Table 1: Ecotoxicological Data for this compound on Terrestrial Organisms

| Organism | Endpoint | Value | Toxicity Classification | Source |

| Earthworms | Acute 14-day LC50 | 570 mg/kg | Moderate | rayfull.comherts.ac.uk |

| Honeybees | Contact Acute 48-hour LD50 | >200 µg a.i./bee | Low-Moderate | rayfull.com |

| Honeybees | Oral Acute 48-hour LD50 | >85 µg a.i./bee | Low-Moderate | rayfull.comherts.ac.uk |

These findings highlight the potential for this compound to impact terrestrial ecosystems beyond its target weeds, affecting organisms critical for ecological balance.

Mechanisms of Herbicide Resistance to S Metolachlor in Weed Populations

Non-Target Site Resistance (NTSR) Mechanisms

NTSR to S-metolachlor in weed species such as Palmer amaranth (B1665344) (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) is a significant factor contributing to their survival against herbicide application. nih.govresearchgate.netnih.govoup.comnih.govfrontiersin.orgoup.comcambridge.orgillinois.eduresearchgate.netcambridge.org The complexity of NTSR mechanisms makes them challenging to fully elucidate at the molecular level. researchgate.net

Enhanced Metabolic Detoxification as a Dominant Resistance Mechanism

Enhanced metabolic detoxification stands out as a dominant NTSR mechanism conferring resistance to this compound in weed populations. nih.govresearchgate.netnih.govoup.comnih.govfrontiersin.orgoup.comcambridge.orgillinois.eduresearchgate.net This process involves a series of biochemical reactions that convert the herbicide into less toxic or inactive compounds. The metabolic degradation of herbicides is a complex, multi-step process typically occurring in distinct phases. oup.comoup.com Key enzyme superfamilies involved in this detoxification include glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). nih.govoup.comfrontiersin.orgoup.comillinois.edunih.govresearchgate.net Phase I reactions commonly involve P450 enzymes, which can either detoxify or sometimes bioactivate herbicides. Phase II reactions often involve GSTs, leading to the conjugation of herbicides or their metabolites with glutathione. oup.comoup.com

Involvement of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) play a crucial role in the detoxification of this compound, contributing significantly to herbicide resistance in various weed species. nih.govresearchgate.netnih.govoup.comnih.govfrontiersin.orgoup.comcambridge.orgillinois.eduresearchgate.netcambridge.orgresearchgate.netresearchgate.netnih.gov Early research indicated that enhanced metabolism driven by GSTs was a primary mechanism for tolerance to chloroacetanilide herbicides. nih.govfrontiersin.org Plant GSTs, particularly from the phi (GSTF) and tau (GSTU) classes, are known for their involvement in xenobiotic detoxification. nih.govfrontiersin.org

In Palmer amaranth (Amaranthus palmeri), specific GST genes have been identified as key contributors to this compound resistance. Studies have shown that two GST genes, ApGSTU19 and ApGSTF8, exhibit constitutively high expression levels in the roots of resistant A. palmeri populations. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netweedscience.org Furthermore, the expression of these genes, along with ApGSTF2 and ApGSTF2like, is further induced upon treatment with this compound in surviving plants. nih.govresearchgate.netnih.govfrontiersin.orgweedscience.orgresearchgate.net This elevated baseline expression and subsequent induction by the herbicide lead to higher GST activity, which is strongly correlated with the resistant phenotype. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

In resistant waterhemp (Amaranthus tuberculatus), GST activities were found to be approximately two-fold greater in resistant populations (CHR and SIR) compared to sensitive populations (WUS). oup.comnih.govoup.comillinois.edu This increased activity contributes to the rapid metabolism of this compound in these resistant biotypes. researchgate.net

Table 1: this compound Resistance Levels in Amaranthus palmeri Populations (ED50 Values) nih.govnih.govweedscience.org

| Population | ED50 (g ai ha⁻¹) | Fold Resistance (Relative to Susceptible) |

| Susceptible (SS) | 27 | 1 |

| 16WOO-A | 88 | 3 |

| 15CRI-A | 258 | 10 |

| 14CRI-G | 309 | 11 |

| 14-MIS-H | 784 | 29 |

| 14CRI-C | 785 | 29 |

| 14MIS-E | 785 | 29 |

The site of this compound detoxification within the plant is crucial for understanding resistance mechanisms. Research indicates that the roots are the primary site for this compound detoxification in Amaranthus palmeri. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netweedscience.org The high expression of GST genes in roots, compared to shoots, suggests that seedlings survive because a significant portion of the herbicide is inactivated by GSTs immediately upon absorption by the roots. nih.govfrontiersin.orgresearchgate.net This root-specific detoxification is particularly relevant for soil-applied herbicides like this compound. nih.govresearchgate.net

Similar findings have been observed in maize (Zea mays), where metolachlor (B1676510) transformation rates were twice as fast in roots than in shoots. This differential tolerance correlated directly with higher GST activity and elevated expression of most GST genes in root tissues, both under control conditions and after metolachlor treatment. researchgate.netacs.org

Involvement of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are another critical enzyme family involved in the metabolic detoxification of this compound and are implicated in resistance. nih.govoup.comnih.govfrontiersin.orgoup.comcambridge.orgillinois.eduresearchgate.netnih.govresearchgate.netcambridge.orgresearchgate.netplos.org P450-mediated metabolism has been identified as a resistance mechanism for very-long-chain fatty acid (VLCFA) inhibitors, including this compound, in species like Lolium and waterhemp. oup.comillinois.edu In Amaranthus tuberculatus (waterhemp), P450 enzymes are considered to play a primary role in detoxification, often acting in concert with GSTs. cambridge.orgcambridge.orgresearchgate.net

In resistant waterhemp populations (CHR and SIR), P450s present in microsomal extracts actively form O-demethylated this compound. oup.comnih.govoup.comillinois.eduresearchgate.netresearchgate.net The NADPH-dependent specific activities of these P450s were remarkably higher, exceeding 20-fold, in resistant waterhemp compared to sensitive waterhemp or corn. oup.comnih.govoup.comresearchgate.net Metabolite profiling further confirmed this, showing a greater abundance of O-demethylated this compound and its subsequent glutathione conjugates in resistant biotypes. oup.comnih.govoup.comresearchgate.net

The initial O-demethylation reaction catalyzed by P450s appears to be the predominant mechanism conferring this compound resistance in waterhemp. oup.comnih.govoup.comresearchgate.net The requirement of NADPH for this reaction provides strong evidence for P450-mediated O-demethylation. oup.comillinois.edu While sensitive waterhemp primarily relies on glutathione conjugation for this compound detoxification, resistant waterhemp employs a more complex pathway involving both Phase I (P450-mediated O-demethylation) and Phase II (GST-mediated conjugation) metabolic activities. illinois.edu The involvement of P450s in resistance is further supported by studies showing that the P450 inhibitor malathion (B1675926) significantly reduces this compound metabolism in resistant waterhemp. researchgate.netplos.org

Table 2: Relative Enzyme Activities in Waterhemp and Corn Populations oup.comnih.govoup.comresearchgate.net

| Enzyme Activity | Sensitive Waterhemp (WUS) | Resistant Waterhemp (CHR/SIR) | Tolerant Corn |

| GST Activity | Baseline | ~2-fold greater than WUS | Much greater than WUS/CHR/SIR |

| P450 Activity (O-demethylation) | Baseline | >20-fold greater than WUS/Corn | Baseline |

Synergistic Interactions with GSTs in Concerted Detoxification

Glutathione S-transferases (GSTs) play a crucial role in the detoxification of this compound in resistant weed populations. eurekalert.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.netufu.br Corn, for instance, naturally tolerates Group 15 herbicides like this compound by utilizing GSTs to detoxify these chemicals. eurekalert.org Resistant waterhemp has demonstrated an ability to mimic this natural detoxification mechanism, alongside evolving additional means to counteract the herbicide. eurekalert.org

Research on Palmer amaranth has shown that the primary site of this compound detoxification occurs in the roots. researchgate.netfrontiersin.orgnih.govnih.gov In resistant A. palmeri populations, specific GST genes, namely ApGSTU19, ApGSTF8, ApGSTF2, and ApGSTF2like, exhibit constitutively high expression in the roots. researchgate.netfrontiersin.orgnih.govnih.gov Furthermore, the expression of these genes is observed to increase following exposure to this compound, indicating an inducible defense mechanism. researchgate.netfrontiersin.orgnih.gov These involved GSTs typically belong to the phi (GSTF) and tau (GSTU) classes, which are known for their roles in xenobiotic detoxification in plants. frontiersin.orgnih.gov The critical involvement of GSTs in this compound resistance is further supported by studies where the application of GST inhibitors, such as NBD-Cl, significantly reduces the resistance level in weed populations. researchgate.netfrontiersin.org

Investigation of Other Enzyme Systems Contributing to Detoxification

Beyond GSTs, Cytochrome P450 monooxygenases (P450s) are another class of enzymes significantly contributing to the detoxification of this compound in resistant weed species. eurekalert.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netillinois.educambridge.orgresearchgate.net In resistant waterhemp, microsomal extracts containing P450s were found to form O-demethylated this compound, and their NADPH-dependent specific activities were substantially higher (over 20-fold) compared to sensitive waterhemp or tolerant corn. nih.gov This suggests that while both P450s and GSTs act in concert, the initial O-demethylation reaction catalyzed by P450s is crucial for conferring resistance. nih.gov In A. tuberculatus, P450s are often considered primary detoxifiers, with GSTs playing a secondary, yet important, role. researchgate.netresearchgate.net The complexity of metabolic resistance is underscored by the potential involvement of hundreds of detoxifying enzymes. eurekalert.org While research has primarily focused on GSTs and P450s for this compound, other enzyme systems, such as UDP-glycosyltransferases and peroxidases, have been implicated in broader non-target-site resistance mechanisms to other herbicides in A. tuberculatus, suggesting a diverse enzymatic toolkit for detoxification. researchgate.net

Genetic Basis of this compound Resistance

Understanding the genetic underpinnings of this compound resistance is vital for developing effective management strategies. Recent research has shed light on the major genes and modifying loci involved.

Elucidation of Major Genes Conferring Resistance (e.g., Single Major Gene Models)

Studies investigating this compound resistance in the Stanford, Illinois resistant (SIR) population of waterhemp (Amaranthus tuberculatus) indicate that metabolic resistance is controlled by a single major gene. wssa.netresearchgate.netcambridge.orgeurekalert.orgprweb.com Genetic segregation analysis of F2 families derived from paternal lines consistently fits a single-gene model with a 3:1 (resistant:sensitive) ratio, pointing to the presence of a single, dominant gene conferring resistance. researchgate.netresearchgate.netcambridge.orgresearchgate.net The most plausible biochemical explanation for this single dominant gene model is that it encodes a P450 enzyme capable of rapidly detoxifying this compound. researchgate.netcambridge.org

Identification of Modifying Loci and Recessive Genes

While a single major dominant gene appears to confer primary resistance, further genetic analysis reveals a more complex inheritance pattern. F2 segregation results from maternal-derived lines fit a duplicate recessive epistasis model (9:7 resistant:sensitive ratio), suggesting the involvement of a second recessive gene that can modify this compound resistance in the SIR population. wssa.netresearchgate.netcambridge.orgcambridge.orgeurekalert.orgresearchgate.net If this second gene is present in a homozygous recessive state, it may decrease the magnitude of this compound resistance through an as-yet unknown mechanism. cambridge.org This indicates that this compound resistance is likely under the control of genes at multiple loci, contributing to the robustness of the resistance trait. researchgate.net

Molecular Genetic Approaches for Gene Mapping and Mutation Analysis

Advanced molecular genetic approaches are being employed to precisely identify the genes and specific mutations responsible for this compound resistance. Germplasm developed from recent research provides valuable genetic stocks for this purpose. wssa.netcambridge.orgeurekalert.orgprweb.com Future research aims to utilize pseudo-F2 progenies in conjunction with publicly available genomic resources for comprehensive gene mapping to pinpoint resistance genes and their alleles. cambridge.orgcambridge.org

Key molecular methods include:

Quantitative Trait Loci (QTL) Mapping : Molecular markers are used to identify QTLs associated with herbicide-resistance traits in F2 mapping populations. Subpopulations are then created to fine-map these individual QTLs. usda.gov

Transcriptomics : A transcriptomics approach, such as RNA-Seq, is utilized to identify changes in gene expression that contribute to this compound resistance. usda.gov

Genomic Sequencing : Genomic sequencing of selected individuals from segregating F2 populations is performed to identify genetic variations linked to resistance. usda.gov

Metabolism-based Phenotyping : This technique is applied to pseudo-F2 lines to gain a comprehensive understanding of the molecular-genetic basis of this compound resistance. cambridge.org

Evolutionary Dynamics and Distribution of Resistance

The evolution of herbicide resistance, including to this compound, is a rapidly escalating global concern. Waterhemp, for instance, has developed resistance to seven different herbicide sites-of-action classes over the past three decades, creating significant management challenges. wssa.net

Resistance to this compound in Palmer amaranth (Amaranthus palmeri) was first confirmed in Arkansas as early as 2014. researchgate.netfrontiersin.orgbioone.orgnih.govnih.gov Studies have quantified the level of resistance, showing that resistant A. palmeri populations require significantly higher doses of this compound for control. For example, the effective dose for 50% control (ED50) in susceptible populations was reported at 27 g ai ha⁻¹, while in resistant populations, the ED50 ranged from 88 to 785 g ai ha⁻¹. researchgate.netfrontiersin.orgnih.govnih.gov This translates to resistance levels ranging from 3-fold to 29-fold compared to susceptible counterparts. researchgate.netfrontiersin.orgbioone.orgnih.gov Notably, resistance levels were generally higher in the progeny of surviving plants compared to the initial resistant field populations, indicating a strengthening of the trait through selection. bioone.org

The evolution of herbicide resistance is influenced by several factors, including the presence of heritable genetic variation for resistance traits within weed populations, the biological characteristics of the weed species, the chemical structure of the herbicide, the biochemical interactions between the herbicide and its target site within the plant, and the prevailing agroecological conditions that dictate the intensity of selection pressure and the fitness of resistant individuals. uwa.edu.au The widespread use of this compound, which is among the highest volume herbicide active ingredients used in the USA, contributes significantly to the selection pressure driving resistance evolution. frontiersin.org The complexity of metabolic resistance, involving potentially hundreds of detoxifying enzymes, makes it particularly challenging to identify and combat. eurekalert.org The emergence of detoxification mechanisms in weeds that differ from those found in crops raises concerns about the potential for resistance to new herbicide chemistries even before they are commercialized. illinois.edu To mitigate the spread of this compound resistance, adopting integrated weed management programs is crucial. These programs encompass a combination of cultural and mechanical control methods, the strategic use of herbicide tank mixtures, sequential herbicide applications, and the rotation of herbicides with different modes of action and crop traits. bioone.org

Table 1: this compound Resistance Levels in Amaranthus palmeri Populations

| Population Type | ED50 (g ai ha⁻¹) | Resistance Level (Fold-increase vs. Susceptible) | Source |

| Susceptible (SS) | 27 | 1 | researchgate.netfrontiersin.orgnih.govnih.gov |

| Resistant Field Populations | 88 - 785 | 3 - 29 | researchgate.netfrontiersin.orgbioone.orgnih.gov |

| Resistant Progeny (F1 of survivors) | 73 - 577 | Up to 9.2 | bioone.org |

Characterization of Resistant Weed Populations (e.g., Waterhemp, Palmer Amaranth, Lolium spp.)

Resistance to this compound has been confirmed in several problematic weed species, with enhanced metabolism being the primary mechanism.

Waterhemp (Amaranthus tuberculatus) Two multiple herbicide-resistant waterhemp populations from Illinois (Champaign County, CHR; McLean County, SIR) have demonstrated reduced sensitivity and confirmed resistance to this compound. wikidata.orgwikipedia.orgbmrb.iomade-in-china.com The mechanism of resistance is attributed to rapid metabolic detoxification, primarily mediated by Glutathione S-transferases (GSTs) and Cytochrome P450s (P450s). wikidata.orgwikipedia.orgbmrb.iomade-in-china.comcenmed.comthegoodscentscompany.com Resistant waterhemp populations metabolize this compound approximately twice as fast as susceptible populations, a rate comparable to that observed in naturally tolerant corn. wikidata.orgwikipedia.org Metabolite profiling has revealed that O-demethylated this compound and its glutathione conjugates are key detoxification products in resistant waterhemp. made-in-china.com Recent research indicates that a single major gene controls this metabolic resistance in the Stanford, Illinois resistant (SIR) population, with a potential secondary recessive gene modifying the resistance level. cenmed.comthegoodscentscompany.comwikipedia.orgwikipedia.orgwikipedia.org

Palmer Amaranth (Amaranthus palmeri) this compound resistance in Palmer amaranth populations was first reported in Arkansas as early as 2014. mpg.demims.comwikidata.orgherts.ac.uk Field and greenhouse studies confirmed resistance in accessions from locations such as Marion and Crawfordsville, with resistance levels ranging from 3- to 29-fold compared to susceptible populations. mpg.demims.comwikidata.orgherts.ac.uk The primary mechanism of resistance in Palmer amaranth is NTSR, predominantly driven by elevated activity and expression of GSTs. mpg.demims.comwikidata.orgherts.ac.ukherts.ac.ukmade-in-china.com Specifically, two GST genes, ApGSTU19 and ApGSTF8, exhibit constitutively high expression in the roots of resistant plants and are further induced upon this compound treatment. mpg.demims.commade-in-china.com The roots are identified as the primary site of this compound detoxification in this species. mpg.demims.commade-in-china.com

Lolium spp. (e.g., Lolium rigidum, Alopecurus myosuroides) In Lolium spp., resistance to VLCFA inhibitors like pyroxasulfone (B108660) and flufenacet (B33160) is also linked to enhanced metabolism, primarily involving GSTs, with hypothesized involvement of P450s. wikidata.org Cross-resistance between prosulfocarb (B1679731) + this compound and pyroxasulfone has been observed in Lolium rigidum populations. nih.gov

Table 1: this compound Resistance Levels in Palmer Amaranth Populations (ED50 values)

| Population | ED50 (g ai ha⁻¹) | Fold Resistance (relative to SS) |

| SS (Susceptible) | 27 | 1 |

| 16WOO-A | 88 | 3 |

| 15CRI-A | 224 | 8 |

| 14CRI-G | 785 | 29 |

| 14-MIS-H | 188 | 7 |

| 14CRI-C | 112 | 4 |

| 14MIS-E | 135 | 5 |

| mpg.demims.com |

Analysis of Selection Pressures Driving Resistance Evolution

The widespread and continuous application of this compound and other Group 15 herbicides exerts significant selection pressure, driving the evolution of resistance in weed populations. mpg.demims.comcenmed.comsigmaaldrich.comherts.ac.ukherts.ac.uk This pressure is intensified when this compound is frequently used in combination with other herbicides, particularly in agricultural systems where weeds have already developed resistance to other herbicide modes of action, such as glyphosate (B1671968) or PPO inhibitors. herts.ac.ukherts.ac.uknih.gov In such scenarios, this compound often becomes the sole effective residual herbicide, leading to its increased reliance and, consequently, accelerated resistance development. herts.ac.uk The genetic characteristics of weeds, such as the prolific seed production and high genetic variability observed in dioecious species like waterhemp and Palmer amaranth, facilitate rapid adaptation and the spread of resistance traits under persistent selection pressure. bmrb.ioherts.ac.uk The identification of a single dominant gene conferring this compound resistance in waterhemp further highlights the high risk of rapid dissemination of this resistance trait across populations. thegoodscentscompany.com

Implications for Integrated Weed Management Strategies

The rise of NTSR to this compound presents complex challenges for maintaining sustainable crop production systems, necessitating a shift towards more diversified and integrated weed management (IWM) approaches.

Challenges of NTSR to Sustainable Crop Production Systems